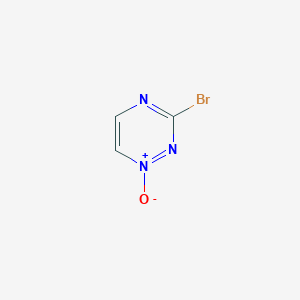
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol, can be achieved through various methods. Common synthetic routes include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods involve the use of different reagents and conditions to form the imidazole ring structure.
Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of metal-catalyzed reactions and cyclization processes. For example, the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield disubstituted imidazoles . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include oxidizing agents, reducing agents, and halogenating agents. For example, the oxidation of imidazole derivatives can be achieved using hydrogen peroxide or other peroxides, while reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
(2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties . These compounds are also used in the development of pharmaceuticals, agrochemicals, and functional materials .
Wirkmechanismus
The mechanism of action of (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators . The exact mechanism depends on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2-Octyl-4,5-dihydro-1H-imidazol-1-yl)methanol include other imidazole derivatives such as 2-heptadecyl-4,5-dihydro-1H-imidazole and 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride .
Uniqueness: What sets this compound apart from other imidazole derivatives is its unique octyl side chain, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its potential for specific applications in pharmaceuticals and other industries .
Eigenschaften
CAS-Nummer |
65633-02-5 |
|---|---|
Molekularformel |
C12H24N2O |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(2-octyl-4,5-dihydroimidazol-1-yl)methanol |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-8-12-13-9-10-14(12)11-15/h15H,2-11H2,1H3 |
InChI-Schlüssel |
VWDVQUXQPXSKPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=NCCN1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



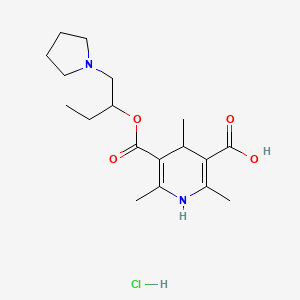


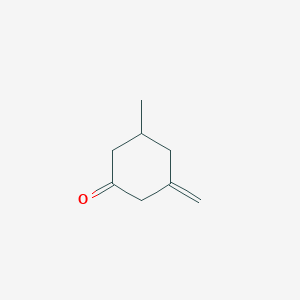
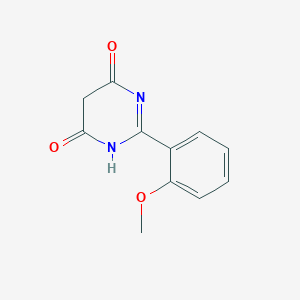
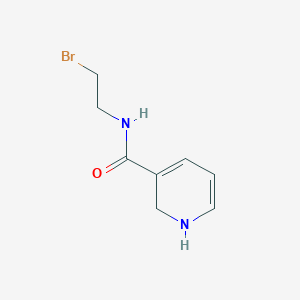


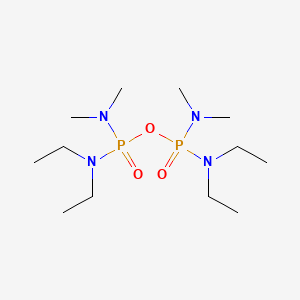
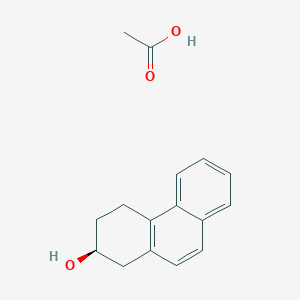
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)

